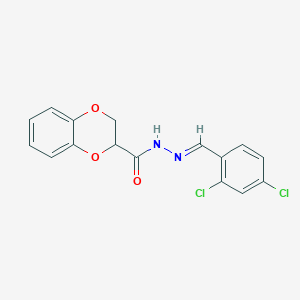
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide, also known as MBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MBT is a thiomorpholinecarboxamide derivative of benzothiazole, which is a heterocyclic compound containing a sulfur atom and a nitrogen atom in its ring system. MBT has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In plant pathogens, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to inhibit the activity of chitin synthase, which is an enzyme involved in the synthesis of chitin, a major component of fungal cell walls.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to induce apoptosis, which is a process of programmed cell death. In plant pathogens, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to inhibit fungal growth and spore germination. In animal studies, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to have low toxicity and to be well-tolerated.
Advantages and Limitations for Lab Experiments
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has several advantages for lab experiments, including its high purity and stability, its low toxicity, and its potential applications in various fields. However, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide also has some limitations, including its limited solubility in water and its potential interactions with other compounds.
Future Directions
There are several future directions for N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide research, including the synthesis of new derivatives with improved properties, the study of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide's mechanism of action in more detail, the development of new applications for N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide in medicine, agriculture, and material science, and the optimization of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide's synthesis and purification methods. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide in vivo and in clinical trials.
In conclusion, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide and to develop new applications for this compound.
Synthesis Methods
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide can be synthesized using several methods, including the reaction of 2-mercaptobenzothiazole with 2-chloro-N-(2-chloroethyl)acetamide in the presence of triethylamine, the reaction of 2-mercaptobenzothiazole with 2-chloro-N-(2-chloroethyl)acetamide in the presence of sodium hydride, and the reaction of 2-mercaptobenzothiazole with 2-bromo-N-(2-bromoethyl)acetamide in the presence of potassium carbonate. These methods have been optimized to produce high yields of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide with high purity.
Scientific Research Applications
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been studied extensively for its potential applications in various fields. In medicine, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to exhibit cytotoxic activity against cancer cells, and it has been suggested as a potential anticancer agent. In agriculture, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to have antifungal activity against various plant pathogens, and it has been suggested as a potential fungicide. In material science, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been used as a ligand for the synthesis of metal complexes, and it has been suggested as a potential catalyst.
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-14-11-3-2-10(8-12(11)19-9)15-13(17)16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQADYSBVYVXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzothiazol-6-yl)thiomorpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)
![1-acetyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5812394.png)
![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)


![N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)
![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
